![molecular formula C26H36N2O4 B1669716 O-Desmethylverapamil (D-703) CAS No. 67018-80-8](/img/structure/B1669716.png)
O-Desmethylverapamil (D-703)
Overview
Description
O-Desmethylverapamil (D-703) is a metabolite of Verapamil and is only found in individuals that have used or taken Verapamil . It belongs to the family of Phenylbutylamines .
Molecular Structure Analysis
The molecular formula of O-Desmethylverapamil (D-703) is C26H36N2O4 . Its molecular weight is 440.6 g/mol . The IUPAC name is 5-[2-(3,4-dimethoxyphenyl)ethyl-methylamino]-2-(4-hydroxy-3-methoxyphenyl)-2-propan-2-ylpentanenitrile .Scientific Research Applications
Pharmacokinetics and Metabolism
O-Desmethylverapamil (D-703) has been a subject of interest in understanding the metabolic pathways and enzyme interactions of drugs within the human body. Research has shown that O-Desmethylverapamil is one of the metabolites of Verapamil, indicating its importance in the study of drug metabolism and the role of cytochrome P450 enzymes. Specifically, studies have highlighted the differential mechanism-based inhibition of CYP3A4 and CYP3A5 by Verapamil and its metabolites, including O-Desmethylverapamil, shedding light on the potential for interindividual variability associated with Verapamil-mediated drug interactions (Wang, Jones, & Hall, 2005).
Interaction with P-glycoprotein
O-Desmethylverapamil has been examined for its interaction with P-glycoprotein, a crucial efflux transporter that influences drug absorption, distribution, and elimination. Characterization of Verapamil and its major metabolites, including O-Desmethylverapamil, as substrates and inhibitors of P-glycoprotein, contributes to a deeper understanding of drug-drug interactions and the role of P-glycoprotein in drug disposition and resistance, especially in the context of cancer chemotherapy (Pauli-Magnus et al., 2000).
Role in Drug-Drug Interaction Studies
The metabolite's significance extends into drug-drug interaction studies, where O-Desmethylverapamil, among other metabolites, is considered in the development of physiologically based pharmacokinetic models. These models aim to predict how drugs interact within the body, taking into account the complex interplay between different drugs, their metabolites, and the body's biological systems. The inclusion of O-Desmethylverapamil in such models aids in the accurate prediction of drug interactions, especially those involving cytochrome P450 enzymes and P-glycoprotein, which are pivotal for ensuring the safety and efficacy of pharmacotherapy (Hanke et al., 2020).
Mechanism of Action
Target of Action
D-703, also known as O-Desmethylverapamil, is a derivative of Verapamil . Verapamil is a non-dihydropyridine calcium channel blocker used in the treatment of angina, arrhythmia, and hypertension
Mode of Action
The mode of action of D-703 is likely similar to that of Verapamil, given their chemical relationship. Verapamil inhibits the influx of calcium ions into vascular smooth muscle and cardiac muscle . This inhibition prevents the contraction of these muscles, leading to the relaxation and dilation of blood vessels throughout the peripheral circulation . This lowers systemic vascular resistance, also known as afterload .
Biochemical Pathways
Calcium signaling is crucial for various cellular processes, including muscle contraction, neurotransmitter release, and cell growth . By blocking calcium channels, D-703 could potentially disrupt these processes.
Pharmacokinetics
Verapamil, from which d-703 is derived, undergoes extensive first-pass metabolism, with less than 5% of the parent drug excreted unchanged . Verapamil is a racemic mixture of R- and S-enantiomers, with the S-enantiomer cleared more rapidly than the R-enantiomer . The main types of metabolic reactions are N-dealkylation, N-demethylation, and O-demethylation . It can be inferred that D-703 may have similar ADME properties.
Result of Action
Based on the action of verapamil, it can be inferred that d-703 may cause relaxation and dilation of blood vessels, leading to a decrease in blood pressure . In the context of cancer treatment, LOAd703, an oncolytic adenovirus, has been shown to induce anti-tumor cytotoxic T-cell responses, reduce myeloid-derived suppressor cell (MDSC) infiltration, and induce tumor regression in preclinical studies .
properties
IUPAC Name |
5-[2-(3,4-dimethoxyphenyl)ethyl-methylamino]-2-(4-hydroxy-3-methoxyphenyl)-2-propan-2-ylpentanenitrile | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H36N2O4/c1-19(2)26(18-27,21-9-10-22(29)24(17-21)31-5)13-7-14-28(3)15-12-20-8-11-23(30-4)25(16-20)32-6/h8-11,16-17,19,29H,7,12-15H2,1-6H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WLKVZSXOMGNZLB-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C(CCCN(C)CCC1=CC(=C(C=C1)OC)OC)(C#N)C2=CC(=C(C=C2)O)OC | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H36N2O4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00893313 | |
Record name | alpha-[3-[[2-(3,4-Dimethoxyphenyl)ethyl]methylamino]propyl]-4-hydroxy-3-methoxy-alpha-(1-methylethyl)benzeneacetonitrile | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00893313 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
440.6 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
O-Desmethylverapamil (D-703) | |
CAS RN |
67018-80-8 | |
Record name | D-703 | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0067018808 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | alpha-[3-[[2-(3,4-Dimethoxyphenyl)ethyl]methylamino]propyl]-4-hydroxy-3-methoxy-alpha-(1-methylethyl)benzeneacetonitrile | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00893313 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | D-703 | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/5Y85567OK6 | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.